Flt3-IN-2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

FLT3-IN-2 ist ein potenter und selektiver Inhibitor der FMS-ähnlichen Tyrosinkinase 3 (FLT3), einer Rezeptortyrosinkinase, die eine entscheidende Rolle bei der Proliferation und dem Überleben hämatopoetischer Stammzellen spielt. FLT3-Mutationen sind häufig mit akuter myeloischer Leukämie (AML) verbunden, was this compound zu einer wichtigen Verbindung in der Behandlung dieser Malignität macht .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von FLT3-IN-2 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die finale Kupplungsreaktion.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound erfordert die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet die Verwendung fortschrittlicher Techniken wie kontinuierlicher Durchflusschemie, Hochdurchsatz-Screening von Reaktionsbedingungen und die Verwendung robuster Katalysatoren und Reagenzien .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Reduktion: Umfasst die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, typischerweise unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere, häufig unter Verwendung von Nukleophilen oder Elektrophilen unter bestimmten Bedingungen

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Nukleophile wie Amine, Thiole und Elektrophile wie Alkylhalogenide

Hauptsächlich gebildete Produkte

Die hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den spezifischen beteiligten funktionellen Gruppen und den Reaktionsbedingungen ab. Zum Beispiel kann die Oxidation von this compound zur Bildung von hydroxylierten Derivaten führen, während die Reduktion desoxygenierte Produkte liefern kann .

Analyse Chemischer Reaktionen

Types of Reactions

FLT3-IN-2 undergoes several types of chemical reactions, including:

Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Wissenschaftliche Forschungsanwendungen

FLT3-IN-2 hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Struktur-Aktivitäts-Beziehung von FLT3-Inhibitoren zu untersuchen und neue Derivate mit verbesserter Potenz und Selektivität zu entwickeln

Biologie: In zellbasierten Assays eingesetzt, um die Rolle von FLT3 bei Zellproliferation, Differenzierung und Apoptose zu untersuchen

Medizin: In präklinischen und klinischen Studien verwendet, um seine Wirksamkeit und Sicherheit bei der Behandlung von akuter myeloischer Leukämie und anderer hämatologischer Malignitäten zu bewerten

Industrie: Anwendung bei der Entwicklung von diagnostischen Tests und therapeutischen Mitteln, die auf FLT3-Mutationen abzielen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an die aktive Stelle von FLT3 bindet und dessen Kinaseaktivität hemmt. Dies verhindert die Phosphorylierung von nachgeschalteten Signalmolekülen wie ERK und STAT5, die an Zellüberleben, Proliferation und Differenzierung beteiligt sind . Durch die Blockierung dieser Signalwege induziert this compound die Apoptose und hemmt das Wachstum von FLT3-mutierten Zellen .

Wirkmechanismus

FLT3-IN-2 exerts its effects by binding to the active site of FLT3, inhibiting its kinase activity. This prevents the phosphorylation of downstream signaling molecules, such as ERK and STAT5, which are involved in cell survival, proliferation, and differentiation . By blocking these pathways, this compound induces apoptosis and inhibits the growth of FLT3-mutated cells .

Vergleich Mit ähnlichen Verbindungen

FLT3-IN-2 wird mit anderen FLT3-Inhibitoren wie Midostaurin, Gilteritinib und Quizartinib verglichen. Während all diese Verbindungen FLT3 als Zielmolekül haben, ist this compound einzigartig in seiner hohen Selektivität und Potenz gegen FLT3-Mutationen . Ähnliche Verbindungen umfassen:

Midostaurin: Ein Multi-Kinase-Inhibitor mit Aktivität gegen FLT3, KIT und PDGFR.

Gilteritinib: Ein selektiver FLT3-Inhibitor mit Aktivität gegen sowohl FLT3-ITD- als auch FLT3-TKD-Mutationen.

Quizartinib: Ein selektiver FLT3-Inhibitor mit hoher Potenz gegen FLT3-ITD-Mutationen

This compound zeichnet sich durch seine Fähigkeit aus, Resistenzmechanismen zu überwinden und sein Potenzial für Kombinationstherapie mit anderen zielgerichteten Mitteln .

Biologische Aktivität

Flt3-IN-2 is a selective inhibitor targeting the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in hematopoiesis and is frequently mutated in acute myeloid leukemia (AML). This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy in various studies, and its potential therapeutic applications.

Overview of FLT3 and Its Mutations

FLT3 is essential for the proliferation and differentiation of hematopoietic stem cells. Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are associated with poor prognosis in AML patients. Approximately 30% of AML cases exhibit these mutations, leading to constitutive activation of the FLT3 signaling pathway, which promotes cell survival and proliferation .

This compound selectively inhibits the FLT3 receptor, blocking its downstream signaling pathways, including those involving STAT5, PI3K/AKT, and MAPK pathways. By inhibiting these pathways, this compound induces apoptosis in FLT3-mutated cells while sparing normal hematopoietic cells to a significant extent. This selectivity is crucial for minimizing side effects during treatment.

Efficacy in Preclinical Models

This compound has demonstrated potent antitumor activity in various preclinical models:

- Cell Line Studies : In vitro studies using AML cell lines harboring FLT3-ITD mutations showed that this compound effectively reduced cell viability and induced apoptosis. For instance, MV4-11 and MOLM-13 cell lines exhibited significant decreases in proliferation when treated with this compound .

- Animal Models : In xenograft models of AML, administration of this compound resulted in marked tumor regression and prolonged survival compared to control groups. The compound was well-tolerated with minimal toxicity observed .

Clinical Implications

Recent clinical studies have explored the efficacy of second-generation FLT3 inhibitors like this compound in combination therapies:

- A study involving 906 AML patients indicated that those treated with midostaurin (another FLT3 inhibitor) showed improved overall survival rates compared to historical controls. This suggests that newer inhibitors like this compound may similarly enhance patient outcomes when used alongside standard therapies .

Case Studies

- Patient Response : In a cohort study involving patients with FLT3-mutated AML, treatment with this compound led to a significant reduction in leukemic burden, as evidenced by decreased blast percentages in both peripheral blood and bone marrow samples. The overall response rate was notably higher among patients receiving combination therapy with other agents .

- Adverse Effects : Monitoring for adverse effects revealed that while some patients experienced mild cytopenias, these were manageable and did not necessitate discontinuation of therapy. The safety profile appears favorable compared to earlier generation inhibitors .

Data Summary

| Study Type | Findings |

|---|---|

| Cell Line Studies | Significant reduction in viability of FLT3-mutated cells (e.g., MV4-11) with this compound treatment |

| Animal Models | Tumor regression observed; prolonged survival rates noted |

| Clinical Trials | Improved overall survival rates in FLT3-mutated AML patients treated with combination therapies |

Eigenschaften

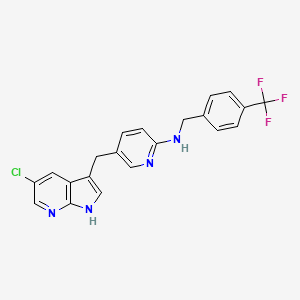

IUPAC Name |

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClF3N4/c22-17-8-18-15(11-28-20(18)29-12-17)7-14-3-6-19(27-10-14)26-9-13-1-4-16(5-2-13)21(23,24)25/h1-6,8,10-12H,7,9H2,(H,26,27)(H,28,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXPJGJSKHZZGC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC2=NC=C(C=C2)CC3=CNC4=C3C=C(C=N4)Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClF3N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.